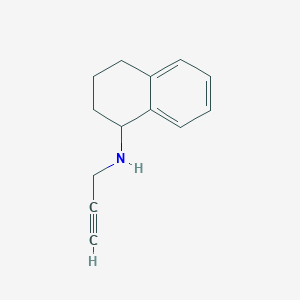
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of alkylamines. This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a propynyl group and an amine group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction typically proceeds under mild conditions and can be facilitated by the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: The major product of the oxidative formylation reaction is the corresponding formamide.
Substitution: Depending on the reagents used, various substituted amines and amides can be formed.
Scientific Research Applications
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, facilitating the generation of reactive oxygen species such as singlet oxygen and superoxide radicals . These reactive species then participate in the transformation of the compound into formamides.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- N-(penta-2,4-diyn-1-yl)-o-phenylenediamines
- 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives
Uniqueness
N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its tetrahydronaphthalene ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-4,6,8,13-14H,5,7,9-10H2 |
InChI Key |
KAKOSJKZQFWHRT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)
![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)


![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)

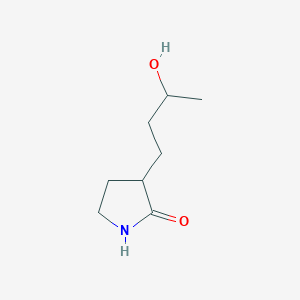
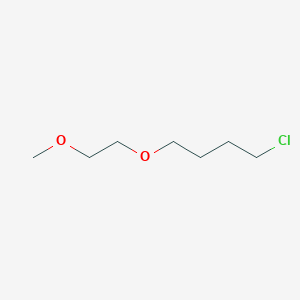
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
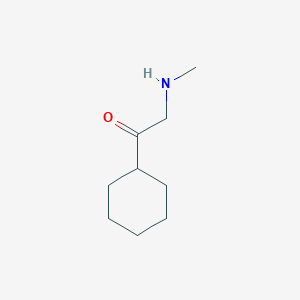

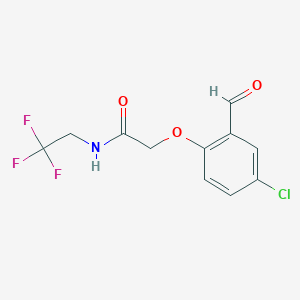
![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)
